

Pharmacological Profile of (1-Methylazetidin-3-yl)methanamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanamine

Cat. No.: B156665

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Despite a comprehensive search of scientific literature and patent databases, a detailed pharmacological profile for **(1-Methylazetidin-3-yl)methanamine** is not publicly available. While the azetidine scaffold is a recognized pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) targets, specific quantitative data regarding the receptor binding affinity, functional activity, and in vivo pharmacology of this particular compound remains elusive.

This guide, therefore, cannot provide the requested in-depth technical analysis with quantitative data tables and detailed experimental protocols for **(1-Methylazetidin-3-yl)methanamine**. The available information primarily consists of its chemical identity and its commercial availability as a building block for chemical synthesis.

The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is of significant interest to medicinal chemists. Its strained ring system offers a unique three-dimensional geometry that can be exploited to enhance binding to biological targets and improve physicochemical properties of drug candidates. Derivatives of azetidine have been investigated for a wide range of therapeutic applications, including as antagonists for dopamine receptors, inhibitors of GABA uptake, and modulators of nicotinic and muscarinic acetylcholine receptors.

Future Directions and Inferred Potential

Given the structural motifs present in **(1-Methylazetidin-3-yl)methanamine**—a methylated tertiary amine within a constrained azetidine ring and a primary amine side chain—it is plausible that this compound could interact with various CNS receptors. The N-methylazetidine moiety is a common feature in ligands for muscarinic and nicotinic acetylcholine receptors. The primary amine could serve as a key interaction point for a variety of biogenic amine receptors and transporters, such as those for serotonin, dopamine, and norepinephrine.

However, without experimental data, any discussion of its specific pharmacological profile would be purely speculative. To elucidate the pharmacological characteristics of **(1-Methylazetidin-3-yl)methanamine**, a systematic investigation would be required. This would typically involve the following experimental workflow:



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Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Conclusion

In conclusion, while the structural features of **(1-Methylazetidin-3-yl)methanamine** suggest potential biological activity within the central nervous system, there is a notable absence of published pharmacological data. The creation of a comprehensive technical guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways is not feasible at this time. Further research and publication of primary screening data are necessary to delineate the pharmacological profile of this compound.

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